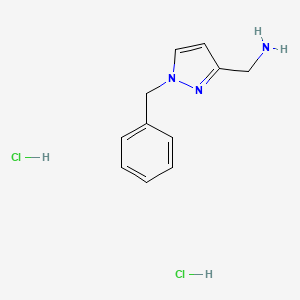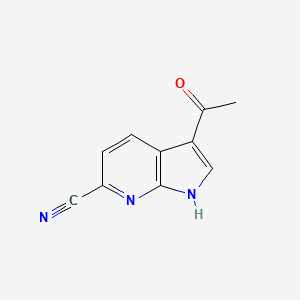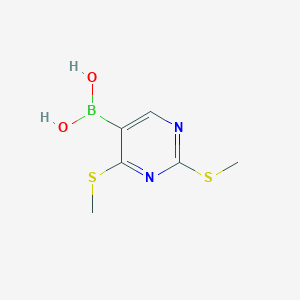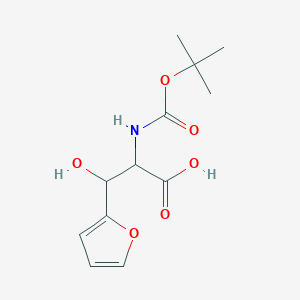
3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride
Overview
Description
3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a pyrazole ring substituted with an aminomethyl group and a benzyl group, and it is typically found in its dihydrochloride salt form. The presence of both the aminomethyl and benzyl groups on the pyrazole ring imparts distinct chemical properties that make it valuable for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds such as berotralstat and 1400W dihydrochloride are known to inhibit plasma kallikrein and inducible nitric oxide synthase respectively. These targets play crucial roles in various biological processes, including inflammation and immune response.
Mode of Action
Based on the actions of similar compounds, it may interact with its targets to inhibit their activity, leading to downstream effects . For instance, Berotralstat blocks the enzymatic activity of plasma kallikrein, preventing the release of bradykinin, a peptide that promotes swelling and pain .
Biochemical Pathways
The inhibition of plasma kallikrein or inducible nitric oxide synthase can impact several biochemical pathways, including the kallikrein-kinin system and nitric oxide signaling .
Pharmacokinetics
Similar compounds like berotralstat are orally administered and have good bioavailability .
Result of Action
The inhibition of plasma kallikrein or inducible nitric oxide synthase can lead to reduced inflammation and pain, as seen with berotralstat .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. This step forms the core pyrazole structure.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a secondary amine (e.g., dimethylamine) react with the pyrazole ring to form the aminomethyl-substituted pyrazole.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines
Substitution: Various substituted pyrazoles
Scientific Research Applications
3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-1-phenylpyrazole
- 3-(Aminomethyl)-1-methylpyrazole
- 3-(Aminomethyl)-1-(4-chlorobenzyl)pyrazole
Uniqueness
3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is unique due to the presence of both the aminomethyl and benzyl groups, which confer distinct chemical and biological properties. The benzyl group enhances its lipophilicity, making it more suitable for crossing biological membranes, while the aminomethyl group allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
(1-benzylpyrazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPIRNDTOSHXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)




![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)


![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)


